2-Methyl-4-nitrobenzonitrile
Overview
Description
2-Methyl-4-nitrobenzonitrile: is an organic compound with the molecular formula C8H6N2O2 . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound features a benzene ring substituted with a methyl group, a nitro group, and a nitrile group, making it a versatile platform for introducing these functional groups into various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Toluene: One common method involves the nitration of toluene to produce 2-methyl-4-nitrotoluene, which is then converted to 2-methyl-4-nitrobenzonitrile through a series of reactions involving oxidation and cyanation.
Green Synthesis: Another approach involves the use of ionic liquids as recycling agents. This method is advantageous due to its eco-friendly nature and high yield.
Industrial Production Methods: Industrial production often employs the nitration of toluene followed by oxidation and cyanation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-Methyl-4-nitrobenzonitrile can undergo reduction reactions to form corresponding amines. Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Methyl-4-aminobenzonitrile.
Substitution: Various substituted benzonitriles.
Oxidation: 2-Methyl-4-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 2-Methyl-4-nitrobenzonitrile is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is used in the development of drugs and therapeutic agents. Industry: It is employed in the production of dyes and pigments, offering a versatile platform for introducing functional groups into various industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrobenzonitrile involves its ability to undergo various chemical reactions, such as reduction, substitution, and oxidation. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of a wide range of products. The nitro group, in particular, plays a crucial role in its reactivity, enabling the compound to participate in electron transfer processes and form reactive intermediates .
Comparison with Similar Compounds
4-Methyl-2-nitrobenzonitrile: Similar in structure but with different positions of the nitro and methyl groups.
4-Nitrobenzonitrile: Lacks the methyl group, making it less versatile in certain synthetic applications.
2-Methyl-5-nitrobenzonitrile: Another positional isomer with different reactivity and applications.
Uniqueness: 2-Methyl-4-nitrobenzonitrile is unique due to its specific substitution pattern, which allows for a diverse range of chemical reactions and applications. The presence of both the nitro and nitrile groups enhances its reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTFKDBRMXYEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402182 | |
Record name | 2-Methyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89001-53-6 | |
Record name | 2-Methyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-4-nitrobenzonitrile in the development of new anti-melanoma agents?
A: this compound serves as a crucial building block in the multi-step synthesis of aminoisoquinolinylamide derivatives. Researchers utilized this compound as a starting point to construct the core structure of the target molecules. [] The study aimed to explore the antiproliferative activity of these novel derivatives against the A375 human melanoma cell line.
Q2: Did the study find any promising results using this compound derivatives against melanoma?
A: Yes, the study demonstrated that certain aminoisoquinolinylamide derivatives synthesized from this compound exhibited significant inhibitory activity against the A375 human melanoma cell line. Notably, compounds 1b and 1c showed promising results. [] This finding suggests that the aminoisoquinolinylamide scaffold, derived from this compound, holds potential for developing new melanoma treatments.
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